molecular formula C50H55N2O8P B6338922 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide CAS No. 1535206-22-4

13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide

Cat. No.: B6338922
CAS No.: 1535206-22-4
M. Wt: 843.0 g/mol
InChI Key: OVLNZSKDTWNWTF-UHFFFAOYSA-N
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Description

The compound “13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic structure, the introduction of nitro groups, and the addition of hydroxyl and phosphapentacyclo functionalities. Each step would require specific reagents and conditions, such as:

    Formation of the Pentacyclic Structure: This might involve cyclization reactions using catalysts like palladium or platinum.

    Introduction of Nitro Groups: Nitration reactions using nitric acid and sulfuric acid.

    Addition of Hydroxyl Groups: Hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Phosphapentacyclo Functionalities: Phosphorylation reactions using phosphorus oxychloride or related reagents.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The use of automated synthesis platforms could also be beneficial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Electrophilic Substitution Reagents: Chlorine gas, sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine-containing derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Potential use in materials science for developing new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, the nitro groups might participate in redox reactions, while the hydroxyl and phosphapentacyclo functionalities could interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene
  • 13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide

Uniqueness

The presence of multiple functional groups and the complex pentacyclic structure make this compound unique compared to simpler analogs. Its specific arrangement of atoms and functional groups could result in distinct chemical and biological properties.

Properties

IUPAC Name

13-hydroxy-6,20-dinitro-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H55N2O8P/c1-25(2)31-19-39(27(5)6)45(40(20-31)28(7)8)43-23-33-17-35(51(53)54)13-15-37(33)47-48-38-16-14-36(52(55)56)18-34(38)24-44(50(48)60-61(57,58)59-49(43)47)46-41(29(9)10)21-32(26(3)4)22-42(46)30(11)12/h13-30H,1-12H3,(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNZSKDTWNWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4C=CC(=CC4=C2)[N+](=O)[O-])C5=C6C=CC(=CC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H55N2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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